![molecular formula C13H17N5 B2922096 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-06-7](/img/structure/B2922096.png)
8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” belongs to the class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are designed and synthesized as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . This method was developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
A study by Barvian et al. (2000) delves into the investigation of pyrido[2,3-d]pyrimidin-7-ones, including compounds closely related to "8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine," for their potential as inhibitors of cyclin-dependent kinases (Cdks). These enzymes play a crucial role in cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. The research identifies potent Cdk4 inhibitors, highlighting the therapeutic potential of such compounds in cancer treatment. The structural activity relationship (SAR) explored in this study provides insights into designing more effective Cdk inhibitors (Barvian et al., 2000).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating the versatility of pyrimidine scaffolds in drug design. While not directly mentioning "this compound," this study exemplifies how similar compounds can be evaluated for their anticancer and anti-inflammatory properties, specifically against 5-lipoxygenase. The structure-activity relationship analysis contributes to understanding how modifications in the pyrimidine core affect biological activity, guiding the development of new therapeutic agents (Rahmouni et al., 2016).
Chemical Synthesis and Reactivity
The research by Bhujanga Rao et al. (2020) on the Tf2O-mediated cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides to N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines, offers insight into synthetic methodologies that could be applicable to derivatives of "this compound." This study showcases a facile and efficient synthetic route, contributing to the broader chemical understanding and potential applications of pyrido[2,3-d]pyrimidin-7(8H)-imines in various research and development contexts (Bhujanga Rao et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound acts as a kinase inhibitor, interacting with its targets and causing changes in their activity . It binds to the active site of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . It can also affect the MAPK/ERK pathway, which regulates cell division . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cells.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need to be further studied.
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to the inhibition of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, this compound has potential as an anticancer agent.
Future Directions
Biochemical Analysis
Biochemical Properties
8-Ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is known to interact with various enzymes and proteins . For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . Furthermore, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to suppress the proliferation of a panel of human cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has strong binding affinity with Threonine Tyrosine Kinase (TTK), inhibiting its kinase activity . This leads to chromosome missegregation and aneuploidy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Properties
IUPAC Name |
8-ethyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-18-11(14)6-5-10-12(15-9-16-13(10)18)17-7-3-4-8-17/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKRMNNUKEGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)

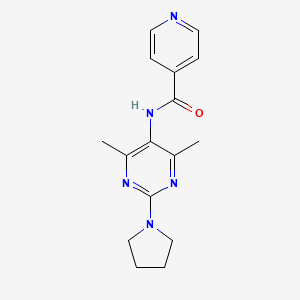
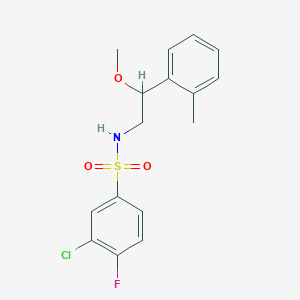

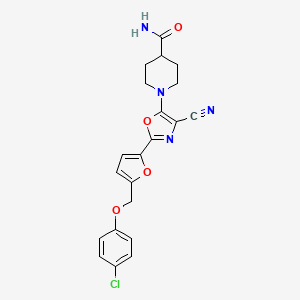
![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)
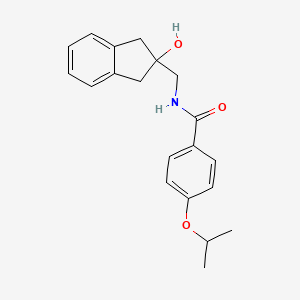
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)
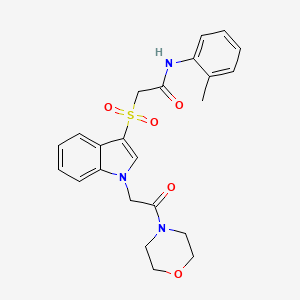

![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
